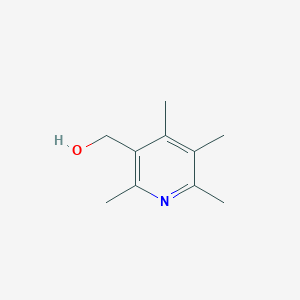
(S)-Dimethyl 2-(4-iodobenzamido)pentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Dimethyl 2-(4-iodobenzamido)pentanedioate is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of an iodinated benzamido group attached to a pentanedioate backbone, making it a valuable molecule for studying biochemical interactions and developing therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Dimethyl 2-(4-iodobenzamido)pentanedioate typically involves a multi-step process. One common method starts with the preparation of the iodinated benzamido precursor, which is then coupled with a pentanedioate derivative. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Dimethyl 2-(4-iodobenzamido)pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the iodine atom or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamido compounds .
Wissenschaftliche Forschungsanwendungen
(S)-Dimethyl 2-(4-iodobenzamido)pentanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate protein-ligand interactions and enzyme activity.
Medicine: It serves as a precursor for developing radiolabeled compounds for imaging and therapeutic purposes, particularly in cancer research.
Industry: The compound is utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of (S)-Dimethyl 2-(4-iodobenzamido)pentanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodinated benzamido group plays a crucial role in binding to these targets, often through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(3-((S)-1-carboxy-5-(4-iodobenzamido)pentyl)ureido)pentanedioic acid: This compound shares a similar structure but includes a urea moiety, which can affect its binding properties and biological activity.
(S)-2-(3-((S)-1-carboxy-5-(4-iodobenzylamino)pentyl)ureido)pentanedioic acid: Another related compound with a benzylamino group instead of a benzamido group, leading to different chemical reactivity and applications.
Uniqueness
(S)-Dimethyl 2-(4-iodobenzamido)pentanedioate is unique due to its specific structural features, such as the iodinated benzamido group and the pentanedioate backbone. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable tool in various research fields .
Eigenschaften
Molekularformel |
C14H16INO5 |
|---|---|
Molekulargewicht |
405.18 g/mol |
IUPAC-Name |
dimethyl (2S)-2-[(4-iodobenzoyl)amino]pentanedioate |
InChI |
InChI=1S/C14H16INO5/c1-20-12(17)8-7-11(14(19)21-2)16-13(18)9-3-5-10(15)6-4-9/h3-6,11H,7-8H2,1-2H3,(H,16,18)/t11-/m0/s1 |
InChI-Schlüssel |
GUIAUTJTUAVNMG-NSHDSACASA-N |
Isomerische SMILES |
COC(=O)CC[C@@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)I |
Kanonische SMILES |
COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(cyclopropylsulfonyl)-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B13152217.png)

![5-Acetyl-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B13152225.png)
![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]prop-2-yn-1-one](/img/structure/B13152231.png)


![9a-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13152251.png)

methanol](/img/structure/B13152259.png)


![(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,13,15,17-tetrahydroxy-11-methoxy-N-[[3-(2-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-3,7,12,14,16,18,22-heptamethyl-26-morpholin-4-yl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene-13-carboxamide](/img/structure/B13152294.png)
